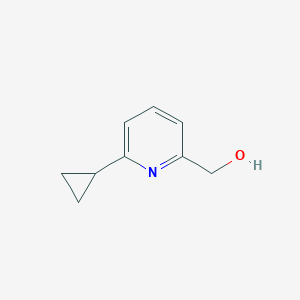
(6-Cyclopropylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopropylpyridin-2-yl)methanol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of pyridine, featuring a cyclopropyl group attached to the sixth position of the pyridine ring and a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyridin-2-yl)methanol typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanol group. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide (Grignard reagent) to form 2-cyclopropylpyridine. This intermediate is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH₄) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Cyclopropylpyridin-2-yl)methanone .
Scientific Research Applications
(6-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Cyclopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylpyridine: Lacks the methanol group, making it less versatile in certain reactions.
6-Methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
(6-Cyclopropylpyridin-2-yl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(6-cyclopropylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,7,11H,4-6H2 |
InChI Key |
FAGYAWVHXHWORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


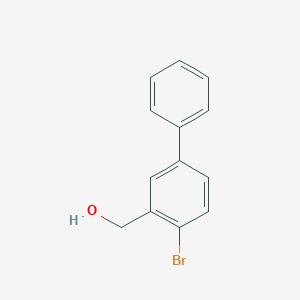


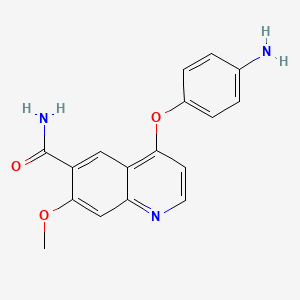
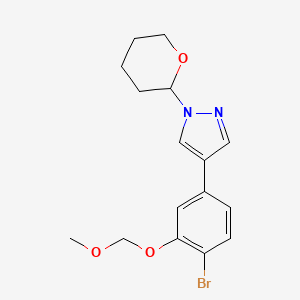
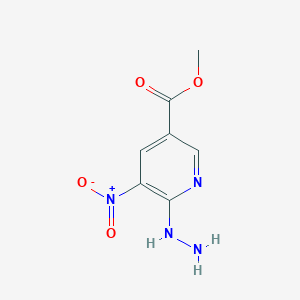


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
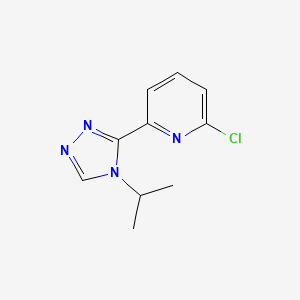
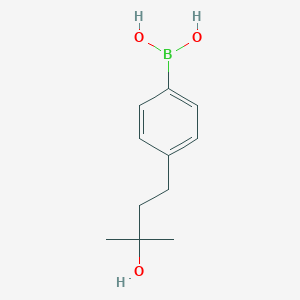

![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
